Home > Products > Screening Compounds P117017 > 1-Benzyl-4-(4-bromophenyl)piperidin-4-ol
1-Benzyl-4-(4-bromophenyl)piperidin-4-ol - 16332-18-6

1-Benzyl-4-(4-bromophenyl)piperidin-4-ol

Catalog Number: EVT-3990513
CAS Number: 16332-18-6
Molecular Formula: C18H20BrNO
Molecular Weight: 346.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)

Compound Description: E2020 is a potent acetylcholinesterase (AChE) inhibitor that has been studied as a potential treatment for Alzheimer's disease. [] It exhibits a 1250-fold greater selectivity for AChE over butyrylcholinesterase. [] In vivo studies have shown that E2020 has a longer duration of action than physostigmine and increases acetylcholine levels in the rat cerebral cortex. []

Relevance: This compound is structurally related to 1-benzyl-4-(4-bromophenyl)-4-piperidinol through the shared 1-benzylpiperidine scaffold. The key difference lies in the substituent at the 4-position of the piperidine ring. E2020 possesses a (5,6-dimethoxy-1-oxoindan-2-yl)methyl group at this position, whereas the target compound has a (4-bromophenyl)hydroxymethyl group. []

1-Benzyl-4-(2-phthalimidoethyl)piperidine

Compound Description: This compound is a potent acetylcholinesterase (AChE) inhibitor, exhibiting greater potency than its open-chain analogue. [] It demonstrates significant selectivity for AChE over butyrylcholinesterase (BuChE), approximately 34,700-fold. [] In vivo studies show that it dose-dependently inhibits AChE in rat brains. []

Relevance: This compound shares the core 1-benzylpiperidine structure with 1-benzyl-4-(4-bromophenyl)-4-piperidinol. The difference lies in the substituent at the 4-position, with this compound having a 2-phthalimidoethyl group compared to the (4-bromophenyl)hydroxymethyl group in the target compound. []

1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine hydrochloride (21)

Compound Description: Compound 21 exhibits extremely potent anti-acetylcholinesterase (anti-AChE) activity. [] This potency is attributed to the bulky moiety at the para position of the benzamide group and the presence of the alkyl group at the benzamide nitrogen. [] It shows high selectivity for AChE over BuChE (18,000-fold). [] At a dose of 3 mg/kg, it increases acetylcholine levels in the rat cerebral cortex and hippocampus. []

Relevance: This compound belongs to the same 1-benzyl-4-substituted piperidine class as 1-benzyl-4-(4-bromophenyl)-4-piperidinol. The structural variation arises from the 2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl substituent at the piperidine's 4-position, compared to the (4-bromophenyl)hydroxymethyl group in the target compound. []

1-Benzyl-4-(2-isoindolin-2-ylethyl)piperidine (5)

Compound Description: This compound is a rigid analogue of an open-chain anti-acetylcholinesterase (anti-AChE) inhibitor and exhibits greater potency than its flexible counterpart. [] The enhanced potency is attributed to the rigidity conferred by the isoindoline ring. []

Relevance: Both this compound and 1-benzyl-4-(4-bromophenyl)-4-piperidinol share the 1-benzylpiperidine core structure. The difference lies in the substituent at the 4-position of the piperidine. This compound possesses a 2-isoindolin-2-ylethyl group, while the target compound has a (4-bromophenyl)hydroxymethyl group. []

1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d)

Compound Description: This compound is a potent and selective acetylcholinesterase (AChE) inhibitor. [] It effectively elevates total acetylcholine levels in the mouse forebrain in a dose-dependent manner, with an oral ED50 of 9.8 mg/kg. [] In vivo microdialysis experiments in rats show that 6d increases extracellular acetylcholine levels, with an oral ED50 of 4.8 mg/kg. []

Relevance: While both this compound and 1-benzyl-4-(4-bromophenyl)-4-piperidinol belong to the broader class of N-benzylpiperidine derivatives, they differ significantly in their core structures. Compound 6d features a propanone linker connecting the benzothiazole and piperidine rings, which is absent in the target compound. []

1-Methyl-4-(2',4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (PMS 812, S-21663)

Compound Description: PMS 812 is a highly potent antidiabetic agent. [] It effectively improves glucose tolerance in a rat model of diabetes by increasing insulin secretion, independent of α2 adrenoceptor blockage. []

Relevance: While both this compound and 1-benzyl-4-(4-bromophenyl)-4-piperidinol belong to the piperidine class of compounds, their structures and pharmacological activities differ significantly. PMS 812 features a piperazine ring substituted with an imidazoline moiety, which is absent in the target compound. []

1,4-Diisopropyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (41a, PMS 847, S-22068)

Compound Description: PMS 847 is a potent antidiabetic compound that shows promising activity in improving glucose tolerance without causing hypoglycemia or other side effects. [] Its efficacy is comparable after both oral and intraperitoneal administration. []

1,4-Diisobutyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine (41b, PMS 889, S-22575)

Compound Description: PMS 889 is another potent antidiabetic agent that effectively improves glucose tolerance without inducing hypoglycemia or other adverse effects. []

Relevance: PMS 889, structurally similar to PMS 847 and PMS 812, also belongs to the piperazine class of compounds, unlike 1-benzyl-4-(4-bromophenyl)-4-piperidinol. The diisobutyl substitution on the piperazine ring and the presence of the imidazoline moiety differentiate it from the target compound. []

Overview

1-Benzyl-4-(4-bromophenyl)piperidin-4-ol is a chemical compound classified within the piperidine derivatives. This compound features a piperidine ring with a hydroxyl group at the 4-position, a benzyl group, and a bromophenyl group attached to it. The compound is recognized for its potential applications in organic synthesis and biological research, particularly in the context of neurological disorders and other therapeutic areas.

Source

The compound is cataloged under the Chemical Abstracts Service number 16332-18-6 and can be sourced from various chemical suppliers for research purposes. It has been explored for its biological activities, serving as an intermediate in the synthesis of more complex organic molecules.

Classification

1-Benzyl-4-(4-bromophenyl)piperidin-4-ol belongs to the category of piperidine derivatives, which are known for their diverse pharmacological activities. The presence of functional groups such as hydroxyl and bromine enhances its reactivity and potential interactions with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-Benzyl-4-(4-bromophenyl)piperidin-4-ol typically involves nucleophilic substitution reactions. Common methods include:

  1. Nucleophilic Substitution: Utilizing bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
  2. Grignard Reactions: Involving the reaction of piperidinone derivatives with brominated phenyl compounds to form the desired product .

Technical Details

The synthetic routes often require controlled conditions, including anhydrous environments to prevent unwanted side reactions. Advanced techniques such as continuous flow reactors may be employed in industrial settings to optimize yield and purity.

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C17H20BrN2O
  • Molecular Weight: Approximately 348.25 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

Reactions

1-Benzyl-4-(4-bromophenyl)piperidin-4-ol can undergo several chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  2. Reduction: The bromophenyl group can be reduced to a phenyl group.
  3. Substitution: The bromine atom can be substituted with various functional groups such as amino or nitro groups .

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Palladium on carbon or lithium aluminum hydride.
  • Substitution: Sodium azide or sodium methoxide as nucleophiles.
Mechanism of Action

The mechanism of action for 1-Benzyl-4-(4-bromophenyl)piperidin-4-ol involves its interaction with specific receptors in biological systems. It may function as either an antagonist or agonist, modulating receptor activity due to the presence of the bromophenyl group, which enhances binding affinity, while the hydroxyl group facilitates hydrogen bonding interactions .

Physical and Chemical Properties Analysis

Physical Properties

1-Benzyl-4-(4-bromophenyl)piperidin-4-ol is generally characterized by:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

Chemical properties include:

  • Reactivity towards nucleophiles due to the electrophilic nature of the bromine atom.
  • Stability under standard laboratory conditions but sensitive to strong oxidizing agents.
Applications

1-Benzyl-4-(4-bromophenyl)piperidin-4-ol has several scientific applications:

  1. Organic Synthesis: Acts as an intermediate in creating more complex organic molecules.
  2. Biological Research: Investigated for potential therapeutic effects, particularly in neurological disorders and interactions with various enzymes and receptors .
  3. Material Science: Used in developing new materials and chemical processes.

The diverse applications highlight its significance in both academic research and industrial chemistry, making it a valuable compound for further exploration in medicinal chemistry and material science .

Synthetic Methodologies

Grignard Reaction-Based Approaches for Piperidine Core Functionalization

The construction of the piperidine ring with a quaternary carbon center at the 4-position is efficiently achieved via nucleophilic addition to 1-benzylpiperidin-4-one. In this approach, the Grignard reagent 4-bromophenylmagnesium bromide (prepared in situ from 1-bromo-4-bromobenzene and magnesium turnings) undergoes addition to the carbonyl group of 1-benzylpiperidin-4-one. This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere, followed by gradual warming to room temperature. The tertiary alcohol intermediate spontaneously forms, establishing the critical C4–aryl bond with concurrent introduction of the bromophenyl group [3] [6].

Workup involves careful quenching with saturated ammonium chloride, extraction with dichloromethane, and solvent evaporation. The crude solid is purified via recrystallization from ethyl acetate/heptane mixtures, yielding 1-benzyl-4-(4-bromophenyl)piperidin-4-ol with typical isolated yields of 75–85%. Key advantages include excellent regioselectivity and avoidance of over-addition byproducts due to steric hindrance at the carbonyl carbon [6].

Table 1: Grignard Reaction Optimization Parameters

ParameterSuboptimal ConditionOptimized ConditionEffect on Yield
Reaction SolventDiethyl etherAnhydrous THF↑ 25%
Temperature25°C (ambient)0–5°C initial, then 25°C↑ 15%
Quenching MethodWaterSat. aq. NH₄ClPrevents hydrolysis
PurificationColumn chromatographyRecrystallization (EtOAc)↑ Recovery by 12%

Catalytic Hydrogenation Strategies for N-Debenzylation and Intermediate Synthesis

Catalytic hydrogenation serves as the primary method for N-debenzylation of 1-benzyl-4-(4-bromophenyl)piperidin-4-ol to access pharmaceutically valuable intermediates like 4-(4-bromophenyl)piperidin-4-ol. Two distinct catalytic systems demonstrate efficacy:

  • Palladium on Carbon (Pd/C) System: Employing 10–15 wt% Pd/C (0.2 equiv) in water or methanol under 0.1 MPa H₂ pressure at 25°C for 24 hours achieves quantitative debenzylation. Filtration through Celite® removes the catalyst, and subsequent extraction with dichloromethane (pH adjusted to 13 with NaOH) isolates the product in 90–95% yield. This method benefits from low catalyst cost but requires rigorous exclusion of oxygen to prevent catalyst poisoning [1] [9].

  • Rhodium on Carbon (Rh/C) System: For substrates sensitive to over-reduction, Rh/C (5 wt%, 0.1 equiv) in methanol with triethylamine (as a proton scavenger) under 100 psi H₂ (5171.62 Torr) at 20°C for 24 hours delivers the deprotected piperidine in 98% yield. This system exhibits superior chemoselectivity, preserving the aryl bromide bond from potential hydrodehalogenation observed with Pd catalysts. The use of triethylamine suppresses salt formation, facilitating direct isolation .

Table 2: Catalytic Hydrogenation Conditions Comparison

CatalystSolventH₂ PressureTime (h)AdditiveYieldAryl Bromide Stability
Pd/C (10%)Water/MeOH0.1 MPa24None90–95%Moderate
Rh/C (5%)MeOH100 psi24Et₃N (2 equiv)98%High

Nucleophilic Substitution Pathways for Bromophenyl Group Introduction

Late-stage introduction of the 4-bromophenyl moiety can be achieved through nucleophilic aromatic substitution (SNAr) on preformed piperidine derivatives. This approach utilizes activated aryl halides under basic conditions:

  • Classical SNAr: Treatment of 1-benzyl-4-hydroxypiperidine with 1-bromo-4-fluorobenzene in sulfolane at 180°C for 8–12 hours, catalyzed by potassium tert-butoxide (KOt-Bu), yields the target compound. The reaction proceeds via a Meisenheimer complex, where the piperidin-4-olate anion attacks the electron-deficient para-carbon relative to fluorine. Limitations include harsh conditions and moderate yields (~65%) due to competing elimination [6].

  • Phase-Transfer Catalyzed (PTC) SNAr: Employing tetrabutylammonium bromide (TBAB) as PTC catalyst enables efficient coupling at lower temperatures (80–100°C). A mixture of 1-benzyl-4-hydroxypiperidine, 4-bromofluorobenzene, K₂CO₃, and TBAB (5 mol%) in toluene/water biphasic system reacts within 6 hours, improving yields to 82% while minimizing decomposition. This method leverages enhanced anion transfer into the organic phase, accelerating kinetics [6].

Multi-Step Synthesis Optimization: Solvent Systems and Reaction Kinetics

Optimizing solvent polarity, temperature profiles, and catalyst loading across multi-step sequences significantly enhances the overall yield of 1-benzyl-4-(4-bromophenyl)piperidin-4-ol:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) maximize yields in SNAr (Section 1.3) by solubilizing ionic intermediates, whereas THF optimizes Grignard addition (Section 1.1) by stabilizing the Grignard reagent. Hydrogenation (Section 1.2) requires protic solvents (MeOH, H₂O) for proton transfer. Critically, DMSO should be avoided in hydrogenation steps due to sulfur-induced catalyst poisoning [6].

  • Reaction Kinetics: Time-course studies reveal:

  • Grignard addition completes within 2 hours at 25°C (pseudo-first-order kinetics, k = 0.15 min⁻¹).
  • Catalytic hydrogenation follows zero-order kinetics in substrate concentration, dependent on H₂ pressure and catalyst surface area.
  • SNAr under PTC conditions exhibits autocatalytic behavior due to in situ generation of bromide ions accelerating anion exchange [6].

  • Temperature Effects: Lower temperatures (0–5°C) suppress enolization of 1-benzylpiperidin-4-one during Grignard addition, while higher temperatures (180°C) drive SNAr equilibria toward completion. Hydrogenation rates double with every 10°C rise but require trade-offs with bromide stability above 50°C .

Table 3: Solvent Effects on Key Reaction Steps

Reaction StepOptimal SolventSuboptimal SolventCritical Factor
Grignard AdditionAnhydrous THFDiethyl etherLewis basicity, boiling point
Catalytic HydrogenationMethanol/WaterAcetonitrileProton availability, H₂ solubility
Nucleophilic SubstitutionSulfolane (180°C)DMF (150°C)Dielectric constant, thermal stability
Workup/ExtractionDichloromethaneEthyl acetatePartition coefficients, density

Properties

CAS Number

16332-18-6

Product Name

1-Benzyl-4-(4-bromophenyl)piperidin-4-ol

IUPAC Name

1-benzyl-4-(4-bromophenyl)piperidin-4-ol

Molecular Formula

C18H20BrNO

Molecular Weight

346.3 g/mol

InChI

InChI=1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18(21)10-12-20(13-11-18)14-15-4-2-1-3-5-15/h1-9,21H,10-14H2

InChI Key

MZPGLOYTGMFUGC-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.